molecular formula C13H9ClF4N2O2 B12223525 Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12223525
M. Wt: 336.67 g/mol
InChI Key: GFCICQDHICCMCF-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Substitution with 2-chloro-4-fluorobenzyl group: This can be done via a nucleophilic substitution reaction using the corresponding benzyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-chloro-4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound for various applications.

Biological Activity

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an overview of its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H9ClF4N2O2
  • Molecular Weight : 336.67 g/mol
  • CAS Number : 1946817-79-3

The compound features a pyrazole ring with a trifluoromethyl group and a chlorofluorobenzyl substituent. The presence of multiple fluorine atoms contributes to its chemical stability and lipophilicity, which may enhance its biological activity compared to related compounds.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole framework.
  • Substitution Reactions : Introducing the chloro and trifluoromethyl groups through electrophilic aromatic substitution.
  • Esterification : Converting the carboxylic acid to its methyl ester form.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 μg/ml
Compound BEscherichia coli8 μg/ml

These findings suggest that modifications in the molecular structure can significantly influence antimicrobial efficacy.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Research indicates that similar pyrazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and disrupt metabolic pathways critical for bacterial survival.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.
  • Pharmacokinetic Studies :
    Pharmacokinetic evaluations indicated that the compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature. This property may enhance its bioavailability when administered in vivo.
  • Toxicity Assessments :
    Toxicity studies conducted on animal models revealed that this compound has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development in pharmaceutical applications.

Properties

Molecular Formula

C13H9ClF4N2O2

Molecular Weight

336.67 g/mol

IUPAC Name

methyl 2-[(2-chloro-4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H9ClF4N2O2/c1-22-12(21)10-5-11(13(16,17)18)19-20(10)6-7-2-3-8(15)4-9(7)14/h2-5H,6H2,1H3

InChI Key

GFCICQDHICCMCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)C(F)(F)F

Origin of Product

United States

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